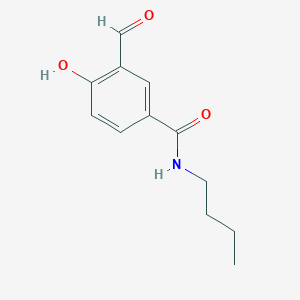
N-Butyl-3-formyl-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-formyl-4-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom, a formyl group at the third position, and a hydroxyl group at the fourth position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3-formyl-4-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-formyl-4-hydroxybenzoic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: N-Butyl-3-formyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or alkyl halides, acidic or basic catalysts.
Major Products:
Oxidation: N-Butyl-3-carboxy-4-hydroxybenzamide.
Reduction: N-Butyl-3-hydroxymethyl-4-hydroxybenzamide.
Substitution: Various esters or ethers depending on the substituent introduced.
科学研究应用
N-Butyl-3-formyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: this compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry: The compound may find applications in the production of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of N-Butyl-3-formyl-4-hydroxybenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The butyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.
相似化合物的比较
N-Butyl-4-hydroxybenzamide: Lacks the formyl group, which may affect its reactivity and biological activity.
N-Butyl-3-formylbenzamide: Lacks the hydroxyl group, which may influence its solubility and interactions with biological targets.
N-Butyl-3-hydroxybenzamide:
Uniqueness: N-Butyl-3-formyl-4-hydroxybenzamide is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
404354-45-6 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
N-butyl-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-12(16)9-4-5-11(15)10(7-9)8-14/h4-5,7-8,15H,2-3,6H2,1H3,(H,13,16) |
InChI 键 |
XIJBDVPXSGERCB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
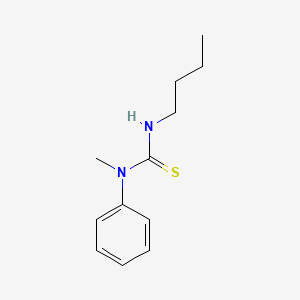
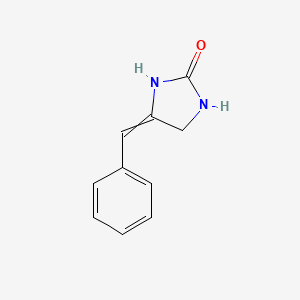

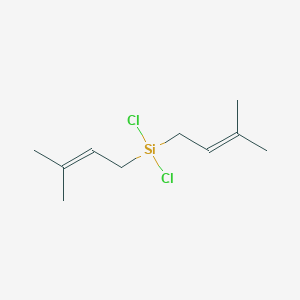
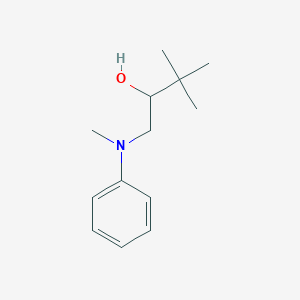
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
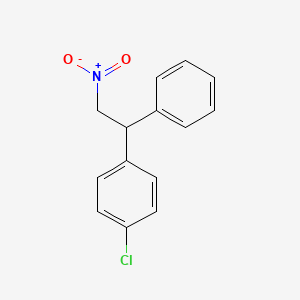
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
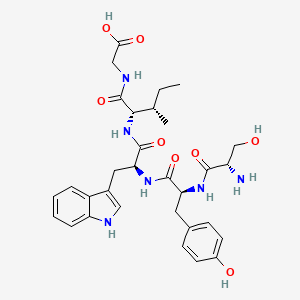
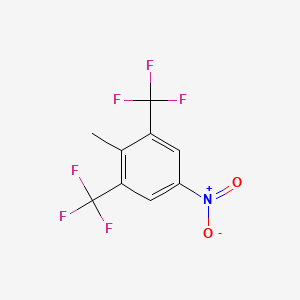
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

